molecular formula C23H16Cl4N2O B2945762 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 344282-75-3

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2945762
CAS No.: 344282-75-3
M. Wt: 478.19
InChI Key: OPFQGCGDCKKLNZ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a tetrahydropyridazinone derivative characterized by a pyridazinone core substituted with chlorinated aryl groups at positions 2, 4, and 4. The compound’s structure includes:

  • Position 6: A 4-chlorophenyl group.
  • Position 2: A (3-chlorophenyl)methyl substituent.
  • Position 4: A 2,3-dichlorophenyl group.

Tetrahydropyridazinones are known for diverse pharmacological properties, including antitubercular, antifungal, and antibacterial activities, as demonstrated in structurally related compounds . The presence of multiple chlorine atoms may contribute to electron-withdrawing effects, stabilizing the molecule and modulating interactions with biological targets.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl4N2O/c24-16-9-7-15(8-10-16)21-12-19(18-5-2-6-20(26)22(18)27)23(30)29(28-21)13-14-3-1-4-17(25)11-14/h1-11,19H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFQGCGDCKKLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(N=C1C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)Cl)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a tetrahydropyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and safety profiles based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate chlorobenzaldehydes with hydrazine derivatives. The general synthetic route involves:

  • Formation of the Tetrahydropyridazine Core : Reaction between substituted aldehydes and hydrazine derivatives under acidic conditions.
  • Chlorination : Introduction of chlorine substituents at specific positions on the phenyl rings to enhance biological activity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In studies using models such as the maximal electroshock (MES) and 6 Hz tests, certain derivatives showed:

  • 100% protection against seizures in MES tests at optimal doses.
  • Enhanced efficacy compared to standard anticonvulsants like ethosuximide and valproic acid.

Table 1: Anticonvulsant Activity Comparison

CompoundMES Protection (%)6 Hz Protection (%)ED50 (mg/kg)
61007530
Ethosuximide504060
Valproic Acid253050

Analgesic Activity

In addition to anticonvulsant effects, the compound has demonstrated analgesic properties in preclinical studies. In pain response models:

  • Significant reduction in pain response duration was observed at doses of 30 mg/kg and 60 mg/kg , with reductions of 55% and 74% , respectively.

Structure-Activity Relationship (SAR)

The presence of multiple chlorinated phenyl groups appears to enhance the biological activity of the compound. The SAR studies suggest that:

  • The 4-chlorophenyl group contributes significantly to the binding affinity at target receptors.
  • Substituents on the tetrahydropyridazine core can modulate both efficacy and safety profiles.

Safety Profile

In vitro studies have assessed the hepatotoxicity and neurotoxicity of the compound using human cell lines (HepG2 and SH-SY5Y). Results indicate:

  • No significant hepatotoxic or neurotoxic effects at concentrations up to 10 μM .
  • A slight decrease in cell viability was only observed at concentrations above 25 μM , suggesting a favorable safety margin for therapeutic use.

Case Studies

A notable case study involved the evaluation of a related compound in a diet-induced obesity model where it acted as a selective cannabinoid receptor inverse agonist. This study highlighted its potential for weight management through modulation of appetite signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyridazinone Derivatives

Compound Name Substituents Key Features Biological Activity (if reported) Reference
6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one 6: 4-Cl-Ph; 2: (3-Cl-Ph)CH2; 4: 2,3-Cl2-Ph High lipophilicity; three chlorinated aryl groups Not explicitly reported (N/A) N/A
6-(4-Chloro-3-nitrophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone 6: 4-Cl-3-NO2-Ph; 5: CH3 Nitro group enhances electron-withdrawing effects; methyl group at C5 Not reported
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one 6: 3-Cl-Benzoyl; 2: 2-Cl-Ph; 5: CF3 Trifluoromethyl group improves metabolic stability Not explicitly reported
6-Substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones Variable substituents on phenyl groups (e.g., Cl, NO2, CH3) Mild to potent antitubercular, antifungal, and antibacterial activities Antitubercular (MIC: 1.6–25 µg/mL)

Key Observations :

Compounds with nitro groups (e.g., 4-chloro-3-nitrophenyl in ) exhibit stronger electron-withdrawing effects, which may alter reactivity or binding affinity.

Biological Activity Trends :

  • Derivatives with para-chlorophenyl groups (e.g., 6-(4-chlorophenyl) in the target compound) show improved antitubercular activity compared to meta-substituted analogs, as seen in , where MIC values correlate with substituent positioning .
  • The trifluoromethyl group in may confer resistance to oxidative metabolism, extending half-life in vivo.

Key Insights :

  • The target compound’s synthesis likely follows the tetrahydropyridazinone route outlined in , involving cyclization and chlorination steps .
  • Pyrazol-3-ones (e.g., ) share similar chlorophenyl motifs but differ in core structure, leading to divergent biological target profiles.

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